1-Methyl-3-(Pyridin-3-Yl)-1,8-Diazaspiro[4.5]Decan-2-One
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Overview
Description
1-Methyl-3-(Pyridin-3-Yl)-1,8-Diazaspiro[45]Decan-2-One is a spirocyclic compound characterized by a unique structure that includes a pyridine ring and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(Pyridin-3-Yl)-1,8-Diazaspiro[4.5]Decan-2-One typically involves a multi-step process. One common method includes the reaction of a pyridine derivative with a diazaspirodecane precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(Pyridin-3-Yl)-1,8-Diazaspiro[4.5]Decan-2-One can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Methyl-3-(Pyridin-3-Yl)-1,8-Diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(Pyridin-3-Yl)-1,8-Diazaspiro[4.5]Decan-2-One involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in desired therapeutic outcomes .
Comparison with Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Uniqueness: 1-Methyl-3-(Pyridin-3-Yl)-1,8-Diazaspiro[4.5]Decan-2-One stands out due to its specific combination of a pyridine ring and a diazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-3-pyridin-3-yl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-13(18)12(11-3-2-6-16-10-11)9-14(17)4-7-15-8-5-14/h2-3,6,10,12,15H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNVMTYVWCQEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(CC12CCNCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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